Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15738509
InChI: InChI=1S/C9H7BrN2O2/c1-14-9(13)7-2-5-6(10)3-11-8(5)4-12-7/h2-4,11H,1H3
SMILES:
Molecular Formula: C9H7BrN2O2
Molecular Weight: 255.07 g/mol

Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate

CAS No.:

Cat. No.: VC15738509

Molecular Formula: C9H7BrN2O2

Molecular Weight: 255.07 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate -

Specification

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
IUPAC Name methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Standard InChI InChI=1S/C9H7BrN2O2/c1-14-9(13)7-2-5-6(10)3-11-8(5)4-12-7/h2-4,11H,1H3
Standard InChI Key XYCDHNMLSSCYOG-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=NC=C2C(=C1)C(=CN2)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a pyrrole ring fused to a pyridine moiety at the [2,3-c] positions. The bromine substituent at position 3 and the methyl ester at position 5 confer distinct electronic and steric properties. The IUPAC name, methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate, reflects this arrangement .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number2091796-77-7
Molecular FormulaC₉H₇BrN₂O₂
Molecular Weight255.07 g/mol
SMILESCOC(=O)C1=NC=C2C(=C1)C(=CN2)Br
InChIKeyXYCDHNMLSSCYOG-UHFFFAOYSA-N
Purity≥95%

Solubility and Reactivity

The methyl ester enhances solubility in polar aprotic solvents (e.g., DMSO, DMF), facilitating its use in cross-coupling reactions. The bromine atom serves as a leaving group, enabling functionalization via Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann-type couplings. Quantum mechanical calculations suggest that the electron-withdrawing ester group polarizes the aromatic system, increasing electrophilicity at the brominated position.

Synthesis and Production

Laboratory-Scale Synthesis

While detailed synthetic protocols are often proprietary, general routes involve bromination of a preformed pyrrolopyridine scaffold. For example, 1H-pyrrolo[2,3-c]pyridine-5-carboxylate may undergo electrophilic aromatic substitution using N-bromosuccinimide (NBS) under controlled conditions . Alternative approaches include palladium-catalyzed coupling of halogenated precursors, though yields for such methods remain unpublished.

Industrial Manufacturing

Scalable production requires optimization of bromination efficiency and purification steps. Pilot-scale batches reported by suppliers achieve ≥95% purity via column chromatography or recrystallization . Economic analyses suggest that the compound’s high cost (≈$250–$500/g) reflects challenges in regioselective bromination and nitrogen protection.

Applications in Organic Synthesis

Cross-Coupling Reactions

The bromine atom’s reactivity enables diverse transformations:

  • Suzuki-Miyaura Coupling: Arylation at position 3 using arylboronic acids to generate biaryl derivatives.

  • Sonogashira Coupling: Introduction of alkynes for fluorescent probe synthesis.

  • Buchwald-Hartwig Amination: Installation of amines to create kinase inhibitor precursors.

Ester Functionalization

The methyl ester undergoes hydrolysis to carboxylic acids or transesterification for prodrug development. For instance, saponification with LiOH yields 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid, a carboxylate salt with improved aqueous solubility .

Role in Medicinal Chemistry

Kinase Inhibitor Development

The pyrrolopyridine scaffold is a privileged structure in kinase-targeted therapies. Derivatives of this compound have shown nanomolar inhibition of JAK2 and ALK kinases in preclinical studies. The bromine atom’s position is critical for forming halogen bonds with kinase hinge regions, enhancing binding affinity.

Antibacterial Agents

Recent studies highlight its utility in synthesizing topoisomerase IV inhibitors. Analogues bearing fluoroquinolone moieties exhibit MIC values of ≤1 µg/mL against Staphylococcus aureus.

ParameterSpecificationSource
Hazard StatementsH302 (Harmful if swallowed)
H317 (May cause skin allergy)
Precautionary MeasuresP280 (Wear protective gloves)
Storage2–8°C in inert atmosphere

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